N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c21-15(13-8-7-11-4-1-2-5-12(11)10-13)18-17-20-19-16(23-17)14-6-3-9-22-14/h1-10H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMUZUSJYBJFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the naphthalene moiety. One common method involves the cyclization of a hydrazide derivative with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of furan-2-carboxylic acid hydrazide with naphthalene-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound's structure, which includes a furan ring and an oxadiazole moiety, positions it as a promising candidate in the development of anticancer agents. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit potent anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
A study conducted on various oxadiazole derivatives revealed that certain compounds demonstrated significant cytotoxicity against multiple cancer cell lines. For instance:
These findings underscore the potential of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide in anticancer drug development.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. The presence of the oxadiazole ring is crucial for its bioactivity. Research has shown that derivatives containing this moiety can act as effective antimicrobial agents.
| Compound Name | Pathogen Targeted | Activity Type | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole Derivative | Staphylococcus aureus | Antibacterial | |
| Naphtho[2,1-b]furan Derivative | Escherichia coli | Antifungal |
These studies indicate that the compound could be further explored for developing new antimicrobial therapies.
Materials Science
Fluorescent Properties
this compound has been investigated for its fluorescent properties, making it suitable for applications in optoelectronic devices. The incorporation of furan and oxadiazole enhances the photophysical characteristics of the compound.
Case Study:
A study on the synthesis and characterization of this compound demonstrated its potential use in organic light-emitting diodes (OLEDs). The results showed high luminescence efficiency and stability under operational conditions.
Structure–Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is essential for optimizing the design of new derivatives. SAR studies have indicated that modifications to the naphthalene and oxadiazole components significantly influence the biological activity of the compound.
Key Findings:
- Substituents on the naphthalene ring can enhance or diminish anticancer potency.
- The position of functional groups on the oxadiazole affects antimicrobial efficacy.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Other 1,3,4-Oxadiazole Derivatives
LMM5 and LMM11 ():
These compounds share the 1,3,4-oxadiazole scaffold but differ in substituents:
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
LMM11’s furan-2-yl group matches the target compound, but its benzamide sulfamoyl substituent likely enhances solubility compared to the naphthalene system. Both compounds may target thioredoxin reductase (Trr1) in fungi, but the naphthalene moiety in the target compound could improve membrane permeability due to higher lipophilicity .
Structural Isomer: Naphthalene-1-carboxamide Analogue ()
A related compound, N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide, differs only in the position of the carboxamide group on the naphthalene ring (1 vs. 2).
| Feature | Target Compound (2-carboxamide) | Naphthalene-1-carboxamide Isomer |
|---|---|---|
| Carboxamide Position | Position 2 | Position 1 |
| Electronic Effects | Altered π-stacking interactions | Steric hindrance near fused rings |
| Bioactivity | Unreported | Unreported (limited data) |
The 2-carboxamide isomer likely exhibits better planarity for binding to hydrophobic enzyme pockets, whereas the 1-position may hinder interaction due to steric clashes.
1,2,4-Oxadiazole Derivatives ()
A compound with a 1,2,4-oxadiazole core (e.g., 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-...) highlights the impact of oxadiazole isomerism:
| Feature | Target Compound (1,3,4-oxadiazole) | 1,2,4-Oxadiazole Derivative |
|---|---|---|
| Oxadiazole Isomer | 1,3,4- (meta-substitution) | 1,2,4- (ortho/meta-substitution) |
| Electronic Profile | Stronger electron-withdrawing | Moderate electron-withdrawing |
| Metabolic Stability | Higher resistance to hydrolysis | Potential susceptibility to degradation |
The 1,3,4-oxadiazole in the target compound may confer greater stability in biological systems compared to 1,2,4-isomers, which are less studied for antifungal roles .
Azo-Substituted Naphthalene Carboxamides ()
Compounds like N,N'-naphthalene-1,5-diylbis[4-[(2,3-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] feature azo (-N=N-) linkages instead of oxadiazole-furan systems.
| Feature | Target Compound | Azo-Substituted Analogues |
|---|---|---|
| Core Structure | 1,3,4-Oxadiazole + furan | Azo-linked naphthalene |
| Applications | Potential antimicrobial | Likely dyes/pigments (azo chromophores) |
| Solubility | Moderate (polar groups) | Low (hydrophobic azo groups) |
Research Implications and Gaps
While the target compound’s structural features align with antifungal 1,3,4-oxadiazoles like LMM11, empirical studies are needed to confirm its activity, pharmacokinetics, and toxicity. Comparative studies with naphthalene-1-carboxamide isomers and 1,2,4-oxadiazole derivatives could further elucidate structure-activity relationships.
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article details the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a naphthalene moiety fused with a furan-substituted oxadiazole ring. The oxadiazole ring contributes to its unique chemical reactivity and biological profile. The presence of functional groups such as the carboxamide enhances its potential interactions with biological targets.
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole and furan moieties exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 0.8 µg/mL | |
| Candida albicans | 1.0 µg/mL |
In vitro studies indicate that the compound exhibits potent antibacterial and antifungal activities, particularly against Gram-positive bacteria and fungi like Candida albicans . The mechanism of action appears to involve disruption of cell membrane integrity and inhibition of key metabolic processes.
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. Studies utilizing carrageenan-induced inflammation models indicate that derivatives of oxadiazole can significantly reduce inflammation markers.
Table 2: Anti-inflammatory Activity
| Compound | Inhibition Percentage (%) | Reference |
|---|---|---|
| This compound | 65% (at 100 mg/kg) | |
| Control (Standard Drug) | 70% |
The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammatory responses .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been investigated.
Table 3: Anticancer Activity Data
The structure–activity relationship (SAR) studies indicate that modifications to the naphthalene or oxadiazole moieties can enhance anticancer efficacy by improving cellular uptake and interaction with cancer-specific targets .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations as low as 0.5 µg/mL, suggesting its potential as an alternative therapeutic agent in treating resistant strains .
- Inflammation Model : In a rat model of inflammation induced by carrageenan, administration of the compound led to a marked decrease in paw edema compared to controls. This study supports its potential use in managing inflammatory conditions .
- Cancer Cell Studies : In vitro assays on HeLa and MCF7 cell lines demonstrated that the compound induces apoptosis through mitochondrial pathways, with IC50 values indicating moderate potency compared to established chemotherapeutics .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide?
The compound can be synthesized via high-temperature fusion or reflux methods. A typical approach involves reacting 2-furoyl chloride derivatives with amino-substituted naphthalene precursors under controlled conditions (e.g., 120°C for 18 hours in 1,4-dioxane). Post-reaction purification often includes recrystallization using chloroform/methanol mixtures to achieve >95% purity . For oxadiazole ring formation, cyclization of hydrazide intermediates with carbonyl compounds under acidic or oxidative conditions is effective .
Q. Which spectroscopic techniques are essential for structural confirmation?
Key methods include:
- 1H/13C NMR : To verify aromatic protons, furan/oxadiazole substituents, and carboxamide linkages.
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹).
- Mass Spectrometry (MS) : Provides molecular ion peaks and fragmentation patterns to validate the molecular formula .
Q. What are the primary research applications of this compound in academic settings?
- Chemical Reagent : Used in studying reaction mechanisms (e.g., azo coupling, cycloadditions) due to its electron-rich oxadiazole and furan moieties .
- Biological Probes : Preliminary studies suggest potential anticancer activity, warranting in vitro assays (e.g., cytotoxicity against cancer cell lines) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s bioactivity?
- In Vitro Assays : Use standardized protocols (e.g., MTT assay) to test cytotoxicity. Compare activity against structurally related analogs to establish structure-activity relationships (SAR).
- Target Identification : Employ molecular docking to predict interactions with enzymes like tyrosine kinases or DNA topoisomerases, guided by the compound’s planar naphthalene core .
Q. How can contradictions in physicochemical or biological data be resolved?
Q. What computational strategies predict the compound’s interaction with biological targets?
Q. How can synthetic yield be optimized for large-scale production?
Q. What strategies modify the oxadiazole ring to enhance physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
